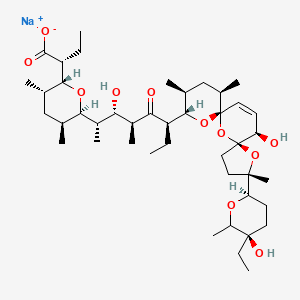
4-Methylsalinomycin sodium
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Narasin (sodium salt) is a polyether antibiotic derived from certain strains of the bacterium Streptomyces aureofaciens. It is primarily used as an ionophore antibiotic and coccidiostat in veterinary medicine to control coccidiosis in poultry and other livestock . Narasin (sodium salt) is known for its ability to disrupt ion gradients across cell membranes, making it effective against gram-positive bacteria and certain parasites .
準備方法
Synthetic Routes and Reaction Conditions: Narasin (sodium salt) is synthesized by isolating narasin from the fermentation broth of Streptomyces aureofaciens. The isolation involves organic solvent extraction and silica gel chromatography . The sodium salt form is prepared by dissolving narasin in dioxane, adding sodium hydroxide, and stirring the mixture for two hours .
Industrial Production Methods: In industrial settings, narasin is produced through large-scale fermentation of Streptomyces aureofaciens. The fermentation broth is processed to extract narasin, which is then converted to its sodium salt form using sodium hydroxide .
化学反応の分析
Types of Reactions: Narasin (sodium salt) undergoes various chemical reactions, including:
Oxidation: Narasin can be oxidized to form narasin B and other derivatives.
Reduction: Reduction reactions can modify the polyether structure of narasin.
Substitution: Narasin can undergo substitution reactions to form different esters and salts.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride can be used.
Substitution: Reagents like acetic anhydride and sodium hydroxide are commonly used.
Major Products:
Narasin B: Formed through oxidation.
Narasin Methyl Ester: Formed through esterification reactions.
科学的研究の応用
Narasin (sodium salt) has a wide range of scientific research applications:
作用機序
Narasin (sodium salt) exerts its effects by disrupting ion gradients across cell membranes. It forms complexes with metal cations, facilitating their transport across lipid membranes. This disrupts the ion balance within cells, leading to cell death . In cancer research, narasin has been shown to induce apoptosis through endoplasmic reticulum stress and inhibition of the NF-κB signaling pathway .
類似化合物との比較
Narasin (sodium salt) is part of the polyether antibiotic family, which includes compounds like:
- Monensin
- Salinomycin
- Lasalocid
- Nigericin
- Dianemycin
Uniqueness: Narasin is unique due to its additional methyl group compared to salinomycin, which enhances its ionophore activity . It is particularly effective against a broad spectrum of gram-positive bacteria and certain parasites, making it a valuable tool in veterinary medicine .
特性
分子式 |
C43H71NaO11 |
|---|---|
分子量 |
787.0 g/mol |
IUPAC名 |
sodium;(2R)-2-[(2R,3S,5S,6R)-6-[(2S,3S,4S,6R)-6-[(3S,5S,7R,9S,10S,12R,15R)-3-[(2R,5R)-5-ethyl-5-hydroxy-6-methyloxan-2-yl]-15-hydroxy-3,10,12-trimethyl-4,6,8-trioxadispiro[4.1.57.35]pentadec-13-en-9-yl]-3-hydroxy-4-methyl-5-oxooctan-2-yl]-3,5-dimethyloxan-2-yl]butanoate |
InChI |
InChI=1S/C43H72O11.Na/c1-12-30(35(46)27(8)34(45)28(9)36-23(4)21-24(5)37(51-36)31(13-2)39(47)48)38-25(6)22-26(7)42(52-38)18-15-32(44)43(54-42)20-19-40(11,53-43)33-16-17-41(49,14-3)29(10)50-33;/h15,18,23-34,36-38,44-45,49H,12-14,16-17,19-22H2,1-11H3,(H,47,48);/q;+1/p-1/t23-,24-,25-,26+,27-,28-,29?,30-,31+,32+,33+,34+,36+,37+,38-,40-,41+,42-,43-;/m0./s1 |
InChIキー |
NBRZEFXQRCTYMC-WHIXXYDISA-M |
異性体SMILES |
CC[C@H]([C@H]1[C@H](C[C@@H]([C@@H](O1)[C@@H](C)[C@@H]([C@H](C)C(=O)[C@H](CC)[C@@H]2[C@H](C[C@H]([C@]3(O2)C=C[C@H]([C@@]4(O3)CC[C@@](O4)(C)[C@H]5CC[C@@](C(O5)C)(CC)O)O)C)C)O)C)C)C(=O)[O-].[Na+] |
正規SMILES |
CCC(C1C(CC(C(O1)C(C)C(C(C)C(=O)C(CC)C2C(CC(C3(O2)C=CC(C4(O3)CCC(O4)(C)C5CCC(C(O5)C)(CC)O)O)C)C)O)C)C)C(=O)[O-].[Na+] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![N-(2-aminoethyl)-2-[4-[[2-[4-[[9-[(2R,4R,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]purin-6-yl]amino]phenyl]acetyl]amino]phenyl]acetamide](/img/structure/B10764380.png)
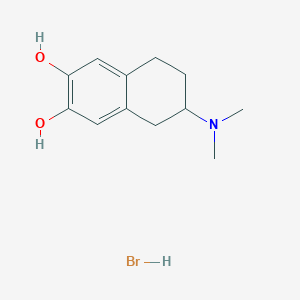
![(2R)-1-cyclohexyl-4-[4-(2-methoxyphenyl)piperazin-1-yl]-2-methyl-2-phenylbutan-1-one;dihydrochloride](/img/structure/B10764400.png)

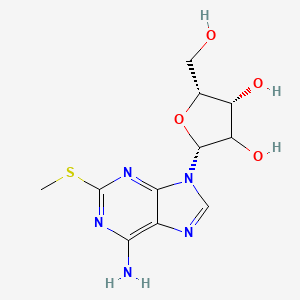
![4-(4-Methylpiperazin-1-yl)-7-(trifluoromethyl)pyrrolo[1,2-a]quinoxaline dimaleate](/img/structure/B10764416.png)
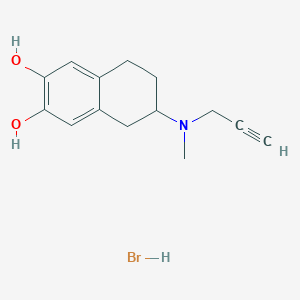
![7-amino-N-cyclohexyl-N,1-dimethyl-[1,3]thiazolo[3,2-a]benzimidazole-2-carboxamide;hydrochloride](/img/structure/B10764429.png)

![1-[3-[[(2R,3S,4R,5R)-5-(4-aminopyrrolo[2,3-d]pyrimidin-7-yl)-3,4-dihydroxyoxolan-2-yl]methyl-propan-2-ylamino]propyl]-3-(4-tert-butylphenyl)urea;formic acid](/img/structure/B10764466.png)
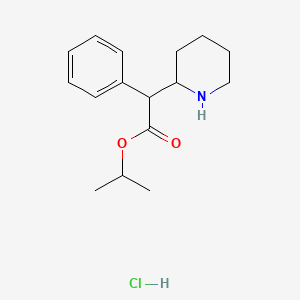

![(1R,17R)-8,10-dichloro-3,7,9-trihydroxy-21-methoxy-12,12,17,23-tetramethyl-18,25-dioxahexacyclo[15.7.1.02,15.04,13.06,11.019,24]pentacosa-2,4(13),6(11),7,9,14,19(24),20,22-nonaen-5-one](/img/structure/B10764482.png)